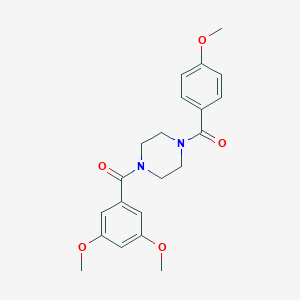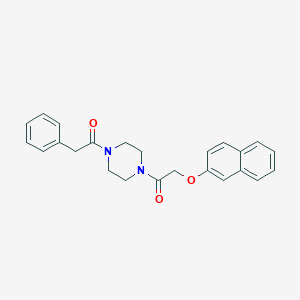![molecular formula C18H27N3O3 B367516 ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate CAS No. 519005-00-6](/img/structure/B367516.png)
ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate is a complex organic compound with a unique structure that includes a piperazine ring, an ethyl ester group, and a carbamoyl group attached to a dimethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the piperazine derivative with 3,4-dimethylphenyl isocyanate under controlled conditions.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound has a similar structure but with a dimethoxyphenyl group instead of a dimethylphenyl group.
Ethyl 4-(dimethylamino)benzoate: Another ester compound with a different aromatic substitution pattern.
Uniqueness
Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and carbamoyl group make it a versatile scaffold for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
519005-00-6 |
|---|---|
Formule moléculaire |
C18H27N3O3 |
Poids moléculaire |
333.4g/mol |
Nom IUPAC |
ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-4-24-18(23)21-11-9-20(10-12-21)8-7-17(22)19-16-6-5-14(2)15(3)13-16/h5-6,13H,4,7-12H2,1-3H3,(H,19,22) |
Clé InChI |
NFESRXUGQWGOJP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |
SMILES canonique |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE](/img/structure/B367436.png)
![1-[3-Oxo-3-(3-toluidino)propyl]-4-piperidinecarboxamide](/img/structure/B367484.png)
![1-[3-(4-Bromoanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B367494.png)
![Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B367555.png)
![Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B367560.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-cyclopentylpropanoyl)piperazine](/img/structure/B367621.png)
![Biphenyl-4-yl{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B367628.png)

![1-(2-Methoxyphenyl)-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine](/img/structure/B367740.png)
![1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B367775.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B367783.png)
![1-(3,4-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B367784.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B367786.png)
